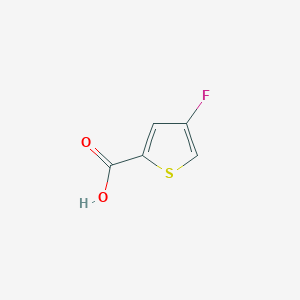4-Fluorothiophene-2-carboxylic acid
CAS No.: 32431-72-4
Cat. No.: VC2387259
Molecular Formula: C5H3FO2S
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32431-72-4 |
|---|---|
| Molecular Formula | C5H3FO2S |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | 4-fluorothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H3FO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) |
| Standard InChI Key | FRMOGHTYZAENGS-UHFFFAOYSA-N |
| SMILES | C1=C(SC=C1F)C(=O)O |
| Canonical SMILES | C1=C(SC=C1F)C(=O)O |
Introduction
4-Fluorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C₅H₃FO₂S and a molecular weight of 146.14 g/mol . It is a derivative of thiophene, a five-membered heterocyclic ring containing sulfur, with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Applications
The synthesis of 4-Fluorothiophene-2-carboxylic acid typically involves fluorination reactions of thiophene derivatives. This compound can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and materials science applications. Derivatives of thiophene-2-carboxylic acid have been explored for their therapeutic potential, such as inhibiting thromboxane synthetase, which is relevant in treating conditions like hypertension and inflammation .
Biological Activity
While specific biological activity data for 4-Fluorothiophene-2-carboxylic acid itself may be limited, derivatives of thiophene-2-carboxylic acid have shown potential in various biological applications. For instance, some thiophene derivatives exhibit antiviral and anti-inflammatory properties . The introduction of fluorine can enhance the compound's ability to interact with biological targets due to its electronegativity and lipophilicity.
Research Findings and Future Directions
Research on fluorinated thiophene derivatives is ongoing, with a focus on their potential in medicinal chemistry. The unique properties imparted by fluorine substitution make these compounds attractive for drug development. Future studies could explore the synthesis of novel derivatives with enhanced biological activity and pharmacokinetic profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume